2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide
Übersicht
Beschreibung
2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide, also known as BCTP, is a chemical compound that has gained significant attention in the field of scientific research. It is a selective antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes.
Wirkmechanismus
2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide acts as a competitive antagonist for mGluR1 by binding to the orthosteric site of the receptor and preventing the binding of glutamate. This results in a decrease in the intracellular calcium concentration and the inhibition of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phospholipase C (PLC) pathway.
Biochemical and Physiological Effects
2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide has been shown to have a variety of biochemical and physiological effects on the central nervous system. It can reduce the release of glutamate and other excitatory neurotransmitters, increase the release of inhibitory neurotransmitters such as GABA, and modulate the activity of ion channels and voltage-gated calcium channels. 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide can also reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide in lab experiments include its high selectivity and affinity for mGluR1, its ability to modulate glutamatergic neurotransmission, and its potential therapeutic applications in treating neurological disorders. However, 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide also has some limitations, such as its low solubility in aqueous solutions, its poor bioavailability, and its potential off-target effects on other receptors.
Zukünftige Richtungen
There are several future directions for the research on 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide. One direction is to investigate its potential use in treating other neurological disorders such as Alzheimer's disease, Huntington's disease, and schizophrenia. Another direction is to develop more potent and selective mGluR1 antagonists based on the structure of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide. Additionally, the development of new delivery methods and formulations may improve the bioavailability and pharmacokinetic properties of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide. Finally, further studies are needed to elucidate the long-term effects and safety profile of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide.
Conclusion
In conclusion, 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide is a promising chemical compound that has shown potential therapeutic applications in treating various neurological disorders. Its high selectivity and affinity for mGluR1 make it a valuable tool for studying the role of glutamatergic neurotransmission in the central nervous system. Further research is needed to fully understand the mechanism of action and the potential clinical applications of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide has been extensively studied for its potential use in treating various neurological disorders such as Parkinson's disease, epilepsy, and chronic pain. It has been shown to have a high affinity and selectivity for mGluR1, which is involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. By selectively blocking mGluR1, 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide can modulate the activity of glutamatergic neurons and reduce the excessive release of glutamate, which is a major contributor to neurodegeneration and neuroinflammation.
Eigenschaften
IUPAC Name |
2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4OS/c1-3-4-5-13-18-15(20-19-13)22-10(2)14(21)17-12-8-6-11(16)7-9-12/h6-10H,3-5H2,1-2H3,(H,17,21)(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGGUZXHWGLFOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NN1)SC(C)C(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.